Home > Products > Screening Compounds P110203 > Linagliptin impurity H
Linagliptin impurity H - 1646355-34-1

Linagliptin impurity H

Catalog Number: EVT-8952203
CAS Number: 1646355-34-1
Molecular Formula: C22H23N7O2
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Linagliptin impurity H is a process-related impurity associated with the synthesis of linagliptin, a potent dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes. The identification and characterization of impurities such as linagliptin impurity H are crucial for ensuring the safety and efficacy of pharmaceutical products. This article delves into the source, classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications of linagliptin impurity H.

Source

Linagliptin impurity H originates from the synthetic pathways employed in the production of linagliptin. During the development process, various impurities can form due to incomplete reactions or degradation processes. High-performance liquid chromatography (HPLC) and mass spectrometry have been instrumental in detecting and characterizing these impurities .

Synthesis Analysis

Methods

The synthesis of linagliptin impurity H involves several chemical reactions that may include nucleophilic substitutions and condensation reactions. The synthetic route often starts with a precursor compound that undergoes various transformations under specific reaction conditions.

Technical Details

  1. Starting Materials: Typically includes derivatives of xanthine and quinazoline.
  2. Reagents: Common reagents may include bases, acids, and catalysts (e.g., azo catalysts).
  3. Conditions: Reactions are often conducted under controlled temperatures and pH levels to optimize yield and purity.
  4. Purification: Techniques such as chromatography are employed to isolate linagliptin impurity H from the reaction mixture .
Molecular Structure Analysis

Structure

The molecular structure of linagliptin impurity H can be elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. These methods provide detailed information about the arrangement of atoms within the molecule.

Data

  • Molecular Formula: Specific to the identified structure.
  • Molecular Weight: Determined via mass spectrometry.
  • Spectral Data: Characteristic peaks in NMR spectra can confirm the presence of functional groups associated with this impurity .
Chemical Reactions Analysis

Reactions

Linagliptin impurity H can form through several chemical pathways:

  1. Aminolysis: Incomplete reactions during aminolysis steps can lead to by-products like linagliptin impurity H.
  2. Degradation: Under stress conditions (e.g., heat, acidic environments), linagliptin may degrade, forming various impurities including linagliptin impurity H .

Technical Details

  • Reaction Conditions: Temperature, solvent choice (e.g., tetrahydrofuran), and reaction time significantly influence the formation of impurities.
  • Yield: The efficiency of producing linagliptin impurity H is often assessed through chromatographic methods to determine retention times corresponding to known impurities .
Mechanism of Action

Process

  1. Interaction with Enzymes: Impurities may interact with dipeptidyl peptidase-4 enzymes, potentially affecting their activity.
  2. Toxicological Studies: Biological safety studies indicate that certain impurities might exhibit toxicity or alter therapeutic outcomes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Solubility in organic solvents varies; specific data would depend on the exact structure.

Chemical Properties

  • Stability: The stability of linagliptin impurity H can be influenced by environmental factors such as pH and temperature.
  • Reactivity: Reacts under specific conditions leading to further degradation or transformation into other impurities .
Applications

Scientific Uses

Linagliptin impurity H serves several important roles in pharmaceutical science:

  1. Quality Control Reference: It acts as a reference standard for analytical methods used in quality control during linagliptin production.
  2. Toxicology Studies: Understanding its effects contributes to safety evaluations for drug formulations containing linagliptin.
  3. Research Tool: It aids in studying degradation pathways and improving synthetic routes for pharmaceuticals .
Introduction to Pharmaceutical Impurities in Antidiabetic Therapies

Role of Impurity Profiling in Drug Development and Regulatory Compliance

Pharmaceutical impurity profiling is a critical quality assurance discipline that identifies, quantifies, and characterizes undesired chemical entities in active pharmaceutical ingredients (APIs). These impurities—classified as organic, inorganic, or residual solvents—originate from starting materials, synthetic intermediates, reagents, catalysts, or degradation products formed during storage or manufacturing [5]. International regulatory frameworks, including the International Council for Harmonisation (ICH) guidelines Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), mandate strict thresholds for impurity levels. For APIs with maximum daily doses ≤2 grams, any impurity exceeding 0.10% requires structural identification and toxicological assessment [1] [5]. This requirement is particularly stringent for antidiabetic therapies like dipeptidyl peptidase-4 (DPP-4) inhibitors, where impurities may compromise therapeutic efficacy or introduce unforeseen biological interactions. Regulatory submissions must include comprehensive impurity fate mapping studies, validated analytical methods for impurity detection, and justification of proposed acceptance criteria based on process capability and toxicology data [6].

Table 1: Regulatory Thresholds for Organic Impurities in APIs (ICH Q3A)

Maximum Daily DoseIdentification ThresholdQualification Threshold
≤ 2 grams0.10%0.15%
> 2 grams0.05%0.05%

Analytical advances such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-Q-ToF-MS), nuclear magnetic resonance spectroscopy, and infrared spectroscopy enable precise structural elucidation of trace-level impurities [1] [5]. For linagliptin—a xanthine-derived DPP-4 inhibitor—these techniques have revealed complex process-related impurities necessitating synthetic route optimization and purification strategy redesign [1] [6].

Linagliptin Impurity H: Contextual Significance in DPP-4 Inhibitor Synthesis

Linagliptin Impurity H emerges as a structurally distinct byproduct specifically linked to the final stages of linagliptin synthesis. Linagliptin’s industrial manufacturing involves sequential reactions: (1) cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile to form 2-(chloromethyl)-4-methylquinazoline; (2) condensation with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione under basic conditions; (3) coupling with (R)-2-(piperidin-3-yl)isoindoline-1,3-dione D-(−)-tartaric acid; and (4) aminolysis using ethanolamine to yield the final API [1]. Impurity H is postulated to arise during aminolysis (Step 4) through nucleophilic side reactions or incomplete deprotection of intermediates. Its detection signifies inefficiencies in reaction stoichiometry control, purification, or solvent selection [1] [6].

Table 2: Synthetic Pathway of Linagliptin and Origin of Impurities

Synthetic StepKey ReactantsPotential ImpuritiesFormation Mechanism
Cyclization1-(2-aminophenyl)ethanone + 2-chloroacetonitrileHalogenated intermediatesIncomplete cyclization
CondensationQuinazoline intermediate + purine-dione derivativeBrominated byproductsResidual halogen participation
AminolysisPhthalimide intermediate + ethanolamineImpurity HIncomplete aminolysis or dimerization

Commercial catalogs designate Impurity H as "Linagliptin Methyldimer" (CAS: 1418133-47-7), indicating a dimeric structure likely formed through covalent linkage between two linagliptin precursors or via ester/amide coupling [6] [8]. Its occurrence underscores the vulnerability of multi-step syntheses to cumulative side reactions, particularly where nucleophilic functional groups (e.g., amines, alcohols) coexist under elevated temperatures [1]. Controlling Impurity H below ICH thresholds necessitates rigorous process parameter optimization—including reactant stoichiometry, solvent polarity, temperature gradients, and catalyst selection—to minimize dimerization or oligomerization [1] [5].

Structural and Functional Relationship Between Linagliptin and Impurity H

Linagliptin (C₂₅H₂₈N₈O₂) features a complex heterocyclic architecture: a xanthine core substituted with a butynyl chain, methylquinazoline, and aminopiperidine moieties. This structure enables potent, selective DPP-4 inhibition by occupying the enzyme’s S1, S2, and S1′ subsites, forming hydrogen bonds with Glu205/Glu206, Tyr662, and Tyr666 residues [4] [7]. In contrast, Impurity H—identified as a dimer—exhibits approximately double the molecular weight (~945 g/mol) and altered polarity relative to the parent API [5] [6]. Mass spectrometry data suggest a covalent linkage between two linagliptin molecules, possibly via esterification, amidation, or Michael addition involving the aminopiperidine nitrogen, xanthine carbonyl, or quinazoline methyl groups [1] [8].

Table 3: Structural and Functional Comparison of Linagliptin and Impurity H

PropertyLinagliptinImpurity HFunctional Implication
Molecular formulaC₂₅H₂₈N₈O₂~C₅₀H₅₆N₁₆O₄Altered binding kinetics
Molecular weight472.54 g/mol~945 g/molReduced membrane diffusion
Key functional groupsXanthine, quinazoline, aminopiperidineDimeric linkageSteric hindrance at DPP-4 site
HPLC RRT*1.00~1.28Distinct chromatographic separation
Relative Retention Time

The dimeric structure of Impurity H imposes severe steric constraints, preventing optimal orientation within DPP-4’s catalytic cleft. While linagliptin binds DPP-4 with sub-nanomolar affinity (IC₅₀ = 1 nM), Impurity H lacks inhibitory activity due to:

  • Spatial occlusion: The dimer’s bulk obstructs entry into the β-propeller/α/β-hydrolase interface of DPP-4 [4] [7].
  • Loss of key interactions: Covalent dimerization may mask the aminopiperidine group critical for salt bridge formation with DPP-4’s Glu205/Glu206 [4].
  • Altered conformation: The linker between monomeric units restricts conformational flexibility needed for induced-fit binding [8].

Forced degradation studies confirm that acid hydrolysis promotes dimeric impurities like Impurity H, detectable via liquid chromatography-mass spectrometry at relative retention times (RRT) ~1.28 [5]. X-ray crystallography of analogous DPP-4 inhibitor dimers reveals displacement from the catalytic triad (Ser630-Asp708-His740), further explaining their functional inertness [4] [7]. Consequently, Impurity H serves as a critical quality marker reflecting synthetic fidelity rather than a pharmacologically active contaminant [1] [6].

Properties

CAS Number

1646355-34-1

Product Name

Linagliptin impurity H

IUPAC Name

7-but-2-ynyl-8-(dimethylamino)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione

Molecular Formula

C22H23N7O2

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C22H23N7O2/c1-6-7-12-28-18-19(25-21(28)26(3)4)27(5)22(31)29(20(18)30)13-17-23-14(2)15-10-8-9-11-16(15)24-17/h8-11H,12-13H2,1-5H3

InChI Key

ZKRHXTRPKXIHKJ-UHFFFAOYSA-N

Canonical SMILES

CC#CCN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=N3)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.